molecular formula C9H7NO2S B13651397 1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13651397
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: AVIPRCOJLARMDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7NO2S. This compound features a cyclopropane ring attached to a thiophene ring substituted with a cyano group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Analyse Chemischer Reaktionen

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the cyano and cyclopropane groups in this compound provides unique chemical properties and reactivity, distinguishing it from these similar compounds.

Eigenschaften

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c10-4-6-3-7(13-5-6)9(1-2-9)8(11)12/h3,5H,1-2H2,(H,11,12)

InChI-Schlüssel

AVIPRCOJLARMDN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC(=CS2)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.